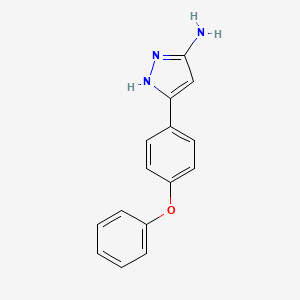

3-(4-phenoxyphenyl)-1H-pyrazol-5-amine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-(4-phenoxyphenyl)-1H-pyrazol-5-amine is a heterocyclic compound that belongs to the class of pyrazole derivatives. . The compound’s structure consists of a pyrazole ring substituted with a phenoxyphenyl group, which contributes to its unique chemical behavior and potential biological activities.

準備方法

The synthesis of 3-(4-phenoxyphenyl)-1H-pyrazol-5-amine can be achieved through various synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction typically uses boron reagents and palladium catalysts under mild and functional group-tolerant conditions. The general procedure involves the reaction of a phenylboronic acid derivative with a halogenated pyrazole compound in the presence of a palladium catalyst and a base.

化学反応の分析

3-(4-phenoxyphenyl)-1H-pyrazol-5-amine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and halogenating agents like bromine . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the compound can lead to the formation of corresponding pyrazole oxides, while reduction can yield pyrazole derivatives with different substitution patterns.

科学的研究の応用

Medicinal Chemistry Applications

1.1 Intermediate for Drug Synthesis

3-(4-phenoxyphenyl)-1H-pyrazol-5-amine serves as a crucial intermediate in the synthesis of various pharmaceutical compounds, notably Ibrutinib (PCI-32765), a selective Bruton's tyrosine kinase (BTK) inhibitor used in the treatment of certain types of cancer, including chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL) . The compound's structure allows for modifications that enhance its therapeutic efficacy and selectivity.

1.2 Inhibitors of Lymphocyte-Specific Kinase

Research indicates that derivatives of this compound can be utilized to synthesize inhibitors targeting lymphocyte-specific kinase (Lck), which plays a pivotal role in T-cell signaling pathways. These inhibitors are being investigated for their potential to modulate immune responses in various diseases .

Antiparasitic Activity

2.1 Activity Against Trypanosoma brucei

Recent studies have highlighted the antiparasitic properties of compounds related to this compound. Specifically, derivatives like 4-[5-(4-phenoxyphenyl)-2H-pyrazol-3-yl]morpholine exhibit significant activity against Trypanosoma brucei rhodesiense, the causative agent of human African trypanosomiasis (HAT). These compounds demonstrated an IC50 value of 1 µM, indicating their potential as therapeutic agents against this parasitic infection .

2.2 Mechanism of Action

The mechanism underlying the antiparasitic activity has been linked to the inhibition of adenosine kinase, an enzyme crucial for the survival and proliferation of the parasite. This finding suggests that targeting adenosine metabolism could be a viable strategy in developing new treatments for HAT .

Synthesis and Characterization

3.1 Synthetic Routes

The synthesis of this compound typically involves multi-step processes that include condensation reactions and cyclization steps. For instance, one method involves the condensation of phenoxybenzoic acid with propane dinitrile, followed by hydrazine hydration to form the pyrazole ring .

3.2 Characterization Techniques

Characterization of synthesized compounds is critical for confirming their structures and assessing purity. Techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared Spectroscopy (IR) are commonly employed to validate the chemical identity and functional groups present in the compounds .

作用機序

The mechanism of action of 3-(4-phenoxyphenyl)-1H-pyrazol-5-amine involves its interaction with specific molecular targets and pathways. For instance, some derivatives of this compound act as inhibitors of Bruton’s tyrosine kinase, a key enzyme involved in B-cell receptor signaling . By inhibiting this enzyme, the compound can disrupt the signaling pathways that promote the survival and proliferation of cancer cells. This mechanism is particularly relevant in the treatment of B-cell malignancies, such as chronic lymphocytic leukemia and mantle cell lymphoma .

類似化合物との比較

3-(4-phenoxyphenyl)-1H-pyrazol-5-amine can be compared with other similar compounds, such as pyrazolo[3,4-d]pyrimidine derivatives . These compounds share a similar pyrazole core structure but differ in their substitution patterns and biological activities. For example, pyrazolo[3,4-d]pyrimidine derivatives have shown potent antiproliferative activities against leukemia cell lines, making them valuable in cancer research

Similar Compounds

生物活性

3-(4-phenoxyphenyl)-1H-pyrazol-5-amine is a compound belonging to the class of pyrazole derivatives, which are known for their diverse biological activities. This article aims to synthesize current knowledge regarding the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C13H12N4O, with a molecular weight of approximately 240.26 g/mol. The structure features a pyrazole ring substituted with a phenoxyphenyl group, which influences its reactivity and biological interactions.

This compound interacts with various biological targets through several mechanisms:

- Covalent and Non-Covalent Interactions : The compound can form covalent bonds or engage in hydrogen bonding and hydrophobic interactions with its targets, influencing enzyme activity and receptor binding.

- Biochemical Pathways : It has been shown to affect multiple biochemical pathways, including neurotransmitter systems, where it influences the release of acetylcholine at cholinergic synapses.

Pharmacological Effects

Research indicates that this compound exhibits several pharmacological effects:

- Antiparasitic Activity : In studies involving Trypanosoma brucei rhodesiense, the compound demonstrated low antiparasitic activity (IC50 of 0.65 mM) and general toxicity (IC50 of 0.136 mM), suggesting limited efficacy as an antitrypanosomal agent .

- Enzyme Interaction : The compound has been identified as a potential inhibitor of adenosine kinase, a key enzyme in the purine salvage pathway of the parasite, indicating a possible mechanism for its biological activity .

Table 1: Summary of Biological Activities

| Activity Type | Observed Effect | IC50 Value (mM) |

|---|---|---|

| Antiparasitic | Low activity | 0.65 |

| General Toxicity | Moderate toxicity | 0.136 |

| Enzyme Inhibition | Adenosine kinase | Not specified |

Case Studies

In a study examining the effects of various pyrazole derivatives on Trypanosoma brucei, this compound was used as a control due to its relatively low activity compared to other derivatives. The findings underscored the need for further modifications to enhance its biological efficacy against parasitic infections .

特性

IUPAC Name |

5-(4-phenoxyphenyl)-1H-pyrazol-3-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13N3O/c16-15-10-14(17-18-15)11-6-8-13(9-7-11)19-12-4-2-1-3-5-12/h1-10H,(H3,16,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPCLKKOZSQEDRD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC2=CC=C(C=C2)C3=CC(=NN3)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。